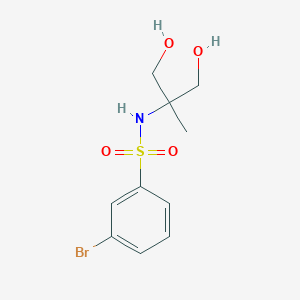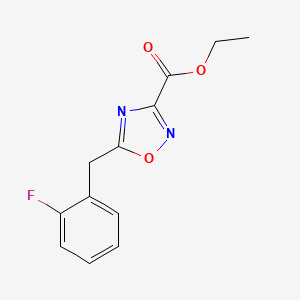
4-Tert-butyl-1-ethynyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).
Major Products
Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for studying biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.
tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.
4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.
Uniqueness
4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-tert-butyl-1-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |
InChI-Schlüssel |
XACJCVPDECVFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,8-Dibromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole](/img/structure/B8424005.png)


![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B8424020.png)
![3-[2-(Cyclohexylthio)ethyl]-4-methylsydnone](/img/structure/B8424031.png)

![4'-Chlorospiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B8424035.png)



